molecular formula C10H12N2OS B2911031 N-(2-methoxyethyl)-1,3-benzothiazol-2-amine CAS No. 923688-66-8

N-(2-methoxyethyl)-1,3-benzothiazol-2-amine

Cat. No.: B2911031
CAS No.: 923688-66-8
M. Wt: 208.28
InChI Key: UZGOCQSPJCBUKF-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methoxyethyl substituent on the amine group.

Properties

IUPAC Name

N-(2-methoxyethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-13-7-6-11-10-12-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGOCQSPJCBUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like potassium carbonate or sodium hydride are often employed to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazoles.

Scientific Research Applications

N-(2-methoxyethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Methoxyethyl vs.
  • Nitro-Containing Derivatives : Compounds with nitro groups (e.g., ) exhibit strong bioactivity but may suffer from toxicity or poor solubility.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Functional Groups
N-(2-Methoxyethyl)-1,3-benzothiazol-2-amine ~208.28 (estimated) Likely soluble in polar organic solvents Methoxyethyl, benzothiazole
N-Cyclohexyl-1,3-benzothiazol-2-amine 232.34 Slight in chloroform, methanol Cyclohexyl
N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine 268.38 N/A Benzyl, ethyl
2-(1,3-Benzothiazol-2-yl)ethan-1-amine 178.26 Powder form, solubility data limited Ethylamine

Key Observations :

  • The methoxyethyl group likely reduces crystallinity compared to nitro derivatives (e.g., reports mp 375–380°C for a brominated analog), favoring lower melting points and better solubility.
  • Cyclohexyl and benzyl derivatives () exhibit higher molecular weights, which may hinder membrane permeability.

Key Observations :

  • Nitro Groups : Enhance bioactivity but may increase toxicity (e.g., ).
  • Heterocyclic Additions : Triazole () and benzofuran () moieties diversify biological targets but complicate synthesis.
  • Methoxyethyl Advantage : Balances solubility and bioactivity, avoiding the toxicity risks associated with nitro groups.

Biological Activity

N-(2-methoxyethyl)-1,3-benzothiazol-2-amine is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole with 2-methoxyethylamine under controlled conditions. The process may include steps such as:

  • Formation of the Benzothiazole Ring : The initial step involves the formation of the benzothiazole structure through cyclization reactions.
  • Alkylation : The benzothiazole compound is then alkylated using 2-methoxyethylamine to introduce the methoxyethyl group.

The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in various cell lines:

  • Cell Lines Tested : A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Mechanism : Inhibition of key signaling pathways such as AKT and ERK has been observed, leading to reduced cell migration and increased apoptosis at specific concentrations (1, 2, and 4 μM) .
CompoundCell LineIC50 Value (μM)Mechanism
B7A43126.2 ± 0.9AKT/ERK inhibition
B7A54949.6 ± 1.0Apoptosis induction

Anti-inflammatory Activity

Benzothiazole derivatives exhibit anti-inflammatory properties by modulating cytokine levels. For example, compounds have been shown to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro . This dual action—anticancer and anti-inflammatory—positions this compound as a promising candidate for therapeutic applications.

Case Studies

Several case studies have explored the biological activity of benzothiazole derivatives:

  • Study on Anticancer Efficacy :
    • Researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cell lines.
    • Results indicated that modifications to the benzothiazole nucleus could enhance anticancer efficacy while maintaining low toxicity to non-cancerous cells .
  • Neurotoxicity Evaluation :
    • A study assessed the neurotoxicity of synthesized benzothiazole derivatives.
    • Findings revealed that most compounds exhibited low neurotoxicity while retaining anticonvulsant properties .

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